molecular formula C14H7BrFN5S B11061669 3-(5-Bromo-2-fluorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Bromo-2-fluorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061669
M. Wt: 376.21 g/mol
InChI Key: KZLIASNVGPOMSG-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-FLUOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and pyridyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-FLUOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-fluorobenzohydrazide with 3-pyridylthiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolothiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-FLUOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The triazolothiadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

3-(5-BROMO-2-FLUOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of action of triazolothiadiazole derivatives and their interactions with enzymes and receptors.

    Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-FLUOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the triazolothiadiazole ring allows it to form stable complexes with metal ions and other biomolecules. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Uniqueness

3-(5-BROMO-2-FLUOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. Additionally, the combination of the triazolothiadiazole ring with a pyridyl group enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H7BrFN5S

Molecular Weight

376.21 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7BrFN5S/c15-9-3-4-11(16)10(6-9)12-18-19-14-21(12)20-13(22-14)8-2-1-5-17-7-8/h1-7H

InChI Key

KZLIASNVGPOMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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